Trinonyl phosphate

Übersicht

Beschreibung

Trinonyl phosphate is an organic phosphorus compound with the molecular formula C27H57O4P. It is a triester of phosphoric acid and nonyl alcohol. This compound is known for its use as a plasticizer, flame retardant, and solvent in various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trinonyl phosphate can be synthesized through the esterification of phosphoric acid with nonyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphorus oxychloride with nonyl alcohol in the presence of a base. The reaction is carried out in a solvent such as toluene or xylene to control the reaction temperature and improve the yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Trinonyl phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and nonyl alcohol.

Oxidation: this compound can be oxidized to form phosphoric acid derivatives.

Substitution: The nonyl groups in this compound can be substituted with other alkyl or aryl groups under appropriate reaction conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous acid/base solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Alkyl or aryl halides in the presence of a base.

Major Products Formed:

Hydrolysis: Phosphoric acid and nonyl alcohol.

Oxidation: Phosphoric acid derivatives.

Substitution: Alkyl or aryl phosphates.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

Trinonyl phosphate is characterized by its long alkyl chains, which contribute to its hydrophobicity and low volatility compared to shorter-chain organophosphates. These properties make TNP particularly suitable for various applications, including:

- Solvent Extraction : TNP is widely used as a solvent for extracting lanthanide and actinide elements from aqueous solutions. Its ability to form stable complexes with these elements facilitates their separation, which is crucial for nuclear chemistry and materials science.

- Plasticizers : Due to its chemical stability and compatibility with various polymers, TNP serves as a plasticizer in the production of flexible plastics and resins. This improves the mechanical properties of materials used in consumer products.

Solvent Extraction in Nuclear Chemistry

TNP's effectiveness in solvent extraction has been documented in several studies. It allows for the selective separation of actinides from fission products, which is essential for recycling nuclear fuel and managing radioactive waste.

- Case Study : A study demonstrated that TNP could extract neptunium and plutonium from acidic solutions with high efficiency, showcasing its potential in nuclear waste management.

Use in Polymer Chemistry

In polymer chemistry, TNP is utilized as a plasticizer to enhance the flexibility and durability of polymers.

- Data Table: Plasticizer Efficacy Comparison

| Plasticizer | Flexibility Index | Thermal Stability | Compatibility with PVC |

|---|---|---|---|

| This compound | High | Moderate | Excellent |

| DOP (Dioctyl Phthalate) | Moderate | High | Good |

| DBP (Dibutyl Phthalate) | Low | Moderate | Fair |

This table illustrates that TNP provides superior flexibility compared to other common plasticizers while maintaining good thermal stability.

Safety and Toxicological Studies

While TNP has beneficial applications, it is important to consider its safety profile. Toxicological studies indicate that TNP exhibits relatively low toxicity levels.

Wirkmechanismus

The mechanism of action of trinonyl phosphate involves its ability to interact with various molecular targets and pathways. As a plasticizer, it increases the flexibility and durability of polymers by reducing intermolecular forces between polymer chains. As a flame retardant, it forms a protective char layer on the surface of materials, preventing the spread of flames. In biological systems, this compound can form stable complexes with proteins and other biomolecules, enhancing their solubility and stability .

Vergleich Mit ähnlichen Verbindungen

Triphenyl phosphate: An aromatic organophosphate used as a flame retardant and plasticizer.

Triethyl phosphate: An aliphatic organophosphate used as a solvent and plasticizer.

Trioctyl phosphate: An aliphatic organophosphate used as a plasticizer and solvent.

Comparison: Trinonyl phosphate is unique due to its long nonyl chains, which provide superior plasticizing properties compared to shorter-chain phosphates like triethyl phosphate. It also offers better flame retardant properties than aromatic phosphates like triphenyl phosphate due to its higher thermal stability. Additionally, this compound’s ability to form stable complexes with biomolecules makes it a valuable compound in biological and medical research .

Biologische Aktivität

Trinonyl phosphate (TNP) is an organophosphate compound commonly used as a plasticizer and flame retardant. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article explores the biological activity of TNP, including its mechanisms of action, toxicity, and implications for health.

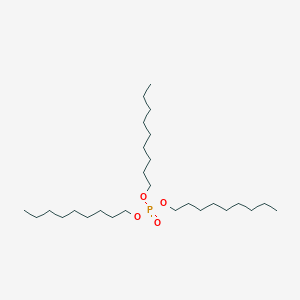

Chemical Structure and Properties

This compound is a triester of phosphoric acid with three nonyl alcohol groups. The chemical structure can be represented as follows:

This structure contributes to its properties as a plasticizer, enhancing the flexibility and durability of materials.

TNP exhibits various biological activities, primarily through its interactions with cellular membranes and proteins. It can disrupt lipid bilayers, leading to altered membrane fluidity and integrity. This disruption can affect cellular signaling pathways and enzyme activities, potentially leading to cytotoxic effects.

Cytotoxicity Studies

Research has demonstrated that TNP can induce cytotoxic effects in different cell lines. A study evaluating the cytotoxicity of organophosphates, including TNP, revealed dose-dependent inhibition of cell viability in human cell lines. The half-maximal inhibitory concentration (IC50) values for TNP were found to be significantly lower than those for less toxic phosphate esters.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.2 ± 2.1 |

| Tri-n-butyl Phosphate | 45.3 ± 3.5 |

| Tri-iso-amyl Phosphate | 30.0 ± 1.8 |

Neurotoxicity

TNP has been associated with neurotoxic effects similar to other organophosphates. It can inhibit acetylcholinesterase (AChE), an essential enzyme for neurotransmission, leading to an accumulation of acetylcholine in synapses. This inhibition can result in symptoms such as muscle weakness, respiratory distress, and potentially fatal outcomes in cases of high exposure.

Endocrine Disruption

Emerging evidence suggests that TNP may act as an endocrine disruptor. Studies have shown that exposure to TNP can alter hormone levels in animal models, affecting reproductive health and development. For instance, exposure to TNP during critical developmental windows has been linked to changes in reproductive organ morphology and function.

Case Study 1: Occupational Exposure

A case study involving workers at a chemical manufacturing plant highlighted the potential health risks associated with prolonged exposure to TNP. Workers reported symptoms such as headaches, dizziness, and gastrointestinal disturbances. Blood tests indicated elevated levels of cholinesterase inhibition, confirming neurotoxic effects.

Case Study 2: Environmental Impact

Another significant case involved the contamination of groundwater by TNP from industrial runoff. Investigations revealed that local aquatic life exhibited signs of stress and abnormal behavior, correlating with elevated concentrations of TNP in water samples.

Eigenschaften

IUPAC Name |

trinonyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H57O4P/c1-4-7-10-13-16-19-22-25-29-32(28,30-26-23-20-17-14-11-8-5-2)31-27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPCDOGRWDSSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOP(=O)(OCCCCCCCCC)OCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H57O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073998 | |

| Record name | Trinonyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13018-37-6 | |

| Record name | Trinonyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13018-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, trinonyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinonyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.